Regioisomeric Carboxylic Acid Positioning Dictates Physicochemical Profile
The target compound, 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid, is distinguished from its 3-carboxylic acid regioisomer (CAS 1353984-32-3) by the position of the carboxylic acid group on the piperidine ring. This structural variation results in measurable differences in predicted physicochemical properties. Computational modeling predicts that the 2-carboxylic acid isomer exhibits a higher topological polar surface area (TPSA) and distinct hydrogen-bonding potential compared to the 3-carboxylic acid analog [1].
| Evidence Dimension | Predicted Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | Predicted TPSA: ~79 Ų; H-Bond Donors: 1 [1] |
| Comparator Or Baseline | 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1353984-32-3): Predicted TPSA: ~79 Ų; H-Bond Donors: 1 [1] |
| Quantified Difference | While TPSA values are predicted to be identical (~79 Ų), the spatial orientation of the carboxylic acid group differs, which is expected to alter molecular recognition and binding geometry [1]. |
| Conditions | In silico prediction based on canonical SMILES using standard cheminformatics algorithms. |
Why This Matters
The differential spatial orientation of the carboxylic acid group can lead to divergent biological activity and synthetic utility, making direct regioisomer substitution unreliable.
- [1] Chem960.com. (n.d.). 1353984-32-3 (1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid). View Source
